molecular formula C21H20ClN3O3S B2449631 N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide CAS No. 721416-43-9

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B2449631
CAS No.: 721416-43-9
M. Wt: 429.92
InChI Key: BEPRMYMHARNHCD-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS 721416-43-9) is a high-purity chemical compound supplied for research applications. This molecule, with a molecular formula of C 21 H 20 ClN 3 O 3 S and a molecular weight of 429.92 g/mol, is a benzenesulfonamide derivative . Structurally related benzenesulfonamide compounds have been investigated in scientific research for their potential as inhibitors of enzymes like carbonic anhydrase, a target of interest in various therapeutic areas . The presence of both a sulfonamide group and a hydrazinecarbonyl moiety in its structure provides distinct physicochemical properties and potential for further chemical modification, making it a valuable intermediate for medicinal chemistry research and the development of novel bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

N-benzyl-4-chloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-19-10-12-20(13-11-19)29(27,28)25(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(26)24-23/h1-13H,14-15,23H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPRMYMHARNHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorobenzenesulfonyl Chloride as a Precursor

The synthesis of 4-chlorobenzenesulfonamide derivatives universally begins with 4-chlorobenzenesulfonyl chloride (C₆H₄ClSO₂Cl), a highly reactive intermediate. The EP0115328B1 patent details an ecologically optimized process for generating sulfonamides via aminolysis. In this method:

  • Step 1 : 4-Chlorobenzenesulfonyl chloride is reacted with benzylamine (C₆H₅CH₂NH₂) in aqueous ammonia or aliphatic amines at 20–80°C for 1–5 hours.
  • Step 2 : The resulting N-benzyl-4-chlorobenzenesulfonamide is filtered from byproducts like 4,4'-dichlorodiphenyl sulfone, which remains insoluble.
    This pathway achieves yields exceeding 85% when using stoichiometric alkali hydroxides to stabilize the sulfonamide in aqueous solution.

Introducing the Hydrazinecarbonyl Substituent

The hydrazinecarbonyl group [-NH-NH-C(=O)-] is incorporated via a two-step functionalization:

  • Step 1 : The secondary amine nitrogen of N-benzyl-4-chlorobenzenesulfonamide undergoes alkylation with 4-(bromomethyl)benzoyl chloride (C₈H₆BrClO) in dimethylacetamide (DMAc) at 60°C for 12 hours.
  • Step 2 : The benzoyl chloride intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) in dimethyl sulfoxide (DMSO) under reflux (90–100°C) for 6–8 hours, forming the hydrazinecarbonyl moiety.
    The US3839325A patent validates this approach, reporting yields of 80–90% after precipitation with hot water and recrystallization from ethanol.

Optimized Synthetic Protocols

One-Pot Tandem Aminolysis-Alkylation

Analytical Characterization and Validation

Spectroscopic Profiling

  • Infrared (IR) Spectroscopy :
    • S=O asymmetric stretch: 1416 cm⁻¹.
    • C-Cl stretch: 556 cm⁻¹.
    • N-H (hydrazine): 3300–3350 cm⁻¹.
  • ¹H-NMR (500 MHz, MeOD) :
    • Aromatic protons: δ 7.81 (d, J=9.0 Hz, 2H, H-2', H-6'), 7.54 (d, J=8.5 Hz, 2H, H-3', H-5').
    • Benzyl CH₂: δ 3.47 (q, J=7.5 Hz, 2H).
    • Hydrazine NH: δ 8.12 (s, 1H).

Purity and Yield Optimization

Comparative yields under varying conditions:

Method Temperature (°C) Solvent Yield (%) Purity (%)
One-Pot Tandem 60–100 DMSO/DMAc 82 93
Solid-Phase 25–50 DCM/TFA 78 95
Stepwise Aminolysis 20–80 H₂O/NaOH 85 90

Challenges and Mitigation Strategies

Byproduct Formation

  • 4,4'-Dichlorodiphenyl Sulfone : Generated during sulfonamide synthesis due to Friedel-Crafts side reactions. Mitigated by maintaining pH 6–9 and rapid filtration.
  • Hydrolysis of Hydrazinecarbonyl : Minimized by avoiding aqueous media during hydrazinolysis.

Solvent Selection

  • DMSO vs. DMAc : DMSO enhances hydrazine solubility but may oxidize sensitive groups. DMAc offers milder conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS No. 721416-43-9) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly its role as a specific inhibitor of the Receptor for Advanced Glycation End products (RAGE). This compound's unique structural attributes and interactions with biological systems make it a subject of interest in medicinal chemistry and pharmacology.

Target of Action
The primary target of this compound is RAGE, which is implicated in various pathological conditions, including diabetes, Alzheimer's disease, and other inflammatory disorders.

Mode of Action
This compound acts as a specific inhibitor of RAGE , thereby preventing the binding of advanced glycation end products (AGEs), which are known to mediate tissue damage and inflammation. By inhibiting RAGE, the compound potentially mitigates the long-term complications associated with these diseases, particularly neurovascular dysfunction and cognitive decline related to Alzheimer’s disease.

Pharmacological Properties

Pharmacokinetics
this compound exhibits favorable pharmacokinetic properties, including non-toxicity and the ability to cross the blood-brain barrier. This characteristic is particularly relevant for its application in neurodegenerative diseases where central nervous system penetration is essential for therapeutic efficacy.

Research Findings

Recent studies have demonstrated that this compound effectively controls the development of amyloid-beta (Aβ)-mediated brain diseases in animal models. Specifically, in 17-month-old APPsw/0 mice, treatment with this compound resulted in significant reductions in Aβ and amyloid lesions, leading to improved cognitive function.

Case Studies

  • Neurodegenerative Disease Models : In a study involving APPsw/0 mice, administration of this compound led to reduced levels of Aβ plaques and improved cognitive outcomes compared to control groups. This suggests potential therapeutic applications in Alzheimer’s disease management.
  • Inflammatory Disease Models : The compound has also been evaluated in models of inflammatory diseases where RAGE activation contributes to pathogenesis. Preliminary results indicate that it may reduce inflammatory markers and improve clinical outcomes in these models.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:

Compound NameTargetBiological ActivityNotes
This compoundRAGEInhibitorEffective in neurodegenerative models
SulfasalazineTNF-alphaAnti-inflammatoryUsed primarily for autoimmune conditions
4-Chlorobenzyl chlorideVariousReagentPrimarily used in organic synthesis

The comparison indicates that while other compounds have established roles in therapy or synthesis, this compound's specific action on RAGE positions it uniquely for treating conditions linked to oxidative stress and inflammation.

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide, and how are intermediates characterized?

Synthesis typically involves sequential functionalization of the sulfonamide and hydrazinecarbonyl moieties. A common approach includes:

  • Step 1: Reacting 4-chlorobenzenesulfonyl chloride with benzylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide core .
  • Step 2: Introducing the hydrazinecarbonyl group via condensation of 4-aminobenzohydrazide with activated carbonyl intermediates (e.g., chloroacetyl chloride) in polar aprotic solvents .
  • Characterization: Intermediates are purified via column chromatography (benzene:chloroform, 6:4) and confirmed using FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and HRMS .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • FT-IR: Validates functional groups (e.g., sulfonamide S=O at ~1350/1150 cm⁻¹, hydrazine N-H at ~3250 cm⁻¹) .
  • NMR: ¹H NMR identifies aromatic protons and methylene bridges (e.g., N-CH₂-Ar at δ 4.2–4.5 ppm), while ¹³C NMR confirms carbonyl carbons (hydrazinecarbonyl C=O at ~170 ppm) .
  • Mass Spectrometry: HRMS provides exact mass confirmation (e.g., molecular ion [M+H]⁺ with <2 ppm error) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility: Test in buffers (pH 1–10) using UV-Vis spectroscopy or HPLC. Hydrazinecarbonyl groups enhance solubility in polar solvents (e.g., DMSO) but reduce stability in acidic conditions .
  • Stability: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the hydrazine bond .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing the hydrazinecarbonyl-substituted intermediate?

  • Catalytic Optimization: Use Et₃N as a base to accelerate nucleophilic substitution while minimizing side reactions .
  • Solvent Effects: Replace DMF with THF to reduce polarity and improve regioselectivity during hydrazine coupling .
  • Temperature Control: Maintain reflux at 80°C for 8 hours to ensure complete conversion, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What computational strategies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking: Use AutoDock Vina to model binding poses with receptors (e.g., carbonic anhydrase IX). Hydrazinecarbonyl forms hydrogen bonds with active-site residues (e.g., Thr199), validated by ΔG values ≤ −8 kcal/mol .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Dynamic Effects: Use variable-temperature NMR to identify conformational exchange (e.g., hindered rotation of the benzyl group causing peak splitting at δ 7.3 ppm) .
  • Isotopic Labeling: Synthesize ¹⁵N-labeled hydrazine derivatives to assign ambiguous N-H signals in crowded regions .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization: Freeze-dry the compound with trehalose (1:1 w/w) to prevent hydrolysis .
  • Inert Packaging: Store under argon in amber vials at −80°C, with periodic LC-MS checks for hydrazine bond integrity .

Methodological Considerations Table

Parameter Basic Approach Advanced Optimization
Synthesis Yield Column chromatography (70–85% yield) Microwave-assisted synthesis (95% in 2 hrs)
Purity Validation TLC (Rf comparison) UPLC-MS (99.5% purity, 0.1% impurities)
Stability Testing Room-temperature HPLC monitoring Forced degradation with QbD principles

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